4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine
Description
Structural Analysis of 4-{[1-(4-Bromobenzoyl)piperidin-3-yl]oxy}pyridine
Molecular Architecture and Stereochemical Considerations
The molecular structure of this compound (C₁₇H₁₇BrN₂O₂, MW 361.2 g/mol) comprises three distinct moieties: a piperidine ring, a pyridine group, and a 4-bromobenzoyl substituent. The piperidine core adopts a chair conformation, with the 3-position oxygen atom forming an ether linkage to the pyridine ring. The 4-bromobenzoyl group is attached to the piperidine nitrogen via a carbonyl bond, positioning the bromine atom para to the benzoyl-carbonyl group.
Key stereochemical features include:
- Piperidine Chair Conformation : The equatorial position of the pyridinyloxy group minimizes steric hindrance with adjacent hydrogen atoms.
- Bromine Orientation : The para-bromine on the benzoyl moiety introduces electronic asymmetry, influencing dipole moments and intermolecular interactions.
- Torsional Angles : Computational models suggest a dihedral angle of 112° between the pyridine and benzoyl planes, optimizing π-π stacking potential.
The InChI representation (InChI=1S/C17H17BrN2O2/c18-14-5-3-13(4-6-14)17(21)20-11-1-2-16(12-20)22-15-7-9-19-10-8-15/h3-10,16H,1-2,11-12H2) confirms the connectivity and stereochemistry.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond Length (C=O) | 1.21 Å |
| Bond Angle (O-C-N) | 120° |
| Torsion (Pyridine-Benzoyl) | 112° |
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations (B3LYP/6-311G+(d,p)) reveal critical electronic characteristics:
HOMO-LUMO Analysis
- HOMO Energy : -5.82 eV (localized on the pyridine ring and ether oxygen).
- LUMO Energy : -1.94 eV (localized on the 4-bromobenzoyl group).
- Energy Gap (ΔE) : 3.88 eV, indicating moderate reactivity.
The electron-withdrawing bromine atom reduces electron density at the benzoyl group, while the piperidine nitrogen’s lone pair contributes to basicity (predicted pKa = 8.3). Natural Bond Orbital (NBO) analysis highlights significant hyperconjugation between the carbonyl oxygen and adjacent σ*(C-Br) orbital, stabilizing the molecule by 12.3 kcal/mol.
Charge Distribution
- Pyridine Nitrogen: -0.42 e
- Piperidine Nitrogen: -0.18 e
- Bromine: +0.33 e
This polarization facilitates dipole-dipole interactions, particularly in crystalline phases.
Comparative Analysis with Analogous Piperidine-Pyridine Hybrid Systems
Table 2: Comparison with Structural Analogs
Key Observations :
- Electron-Withdrawing Effects : The bromine atom in this compound lowers the LUMO energy compared to furyl or benzimidazole analogs, enhancing electrophilic reactivity.
- Steric Profiles : The pyridinyloxy group introduces less steric bulk than benzimidazole, favoring membrane permeability in bioactive analogs.
- Synthetic Accessibility : Rh-catalyzed asymmetric reductive Heck reactions used for 3-piperidines could be adapted for this compound’s enantioselective synthesis.
Properties
IUPAC Name |
(4-bromophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-5-3-13(4-6-14)17(21)20-11-1-2-16(12-20)22-15-7-9-19-10-8-15/h3-10,16H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZFERYAEXEXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. The piperidine ring can be synthesized through cyclization reactions, while the pyridine ring can be prepared via various methods such as the Hantzsch pyridine synthesis. The final step involves the coupling of the piperidine and pyridine rings with the bromobenzoyl group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemical Properties and Reactions
The compound features a pyridine ring substituted with a piperidine moiety, which is further modified by a bromobenzoyl group. This configuration allows for multiple chemical transformations:
- Oxidation : The compound can undergo oxidation reactions, which are essential for synthesizing derivatives with enhanced biological activity.
- Nucleophilic Substitution : The presence of the bromine atom makes it susceptible to nucleophilic attack, facilitating the synthesis of various derivatives that may exhibit different pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of 4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor progression.
Neurological Disorders
The piperidine structure is known for its neuroactive properties. Research has explored the potential of this compound as a treatment for neurological disorders such as depression and anxiety. The mechanism involves modulation of neurotransmitter systems.
Inhibition of Enzymatic Activity
The compound has been investigated as an inhibitor of specific enzymes like tyrosinase, which plays a crucial role in melanin production and is a target for hyperpigmentation treatments. Studies have demonstrated that modifications to the bromobenzoyl group can enhance inhibitory activity.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing new analogs of this compound revealed promising results in terms of biological activity against melanoma cells. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their cytotoxic effects.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to understand how variations in the piperidine and pyridine rings affect biological activity. The findings suggested that specific substitutions at the para position of the benzoyl group significantly influence the potency against cancer cell lines.
Mechanism of Action
The mechanism of action of 4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties can be contextualized by comparing it with analogs that share its pyridine-piperidine scaffold but differ in substituents. Below is a detailed analysis:
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-{[1-(4-Bromobenzoyl)piperidin-3-yl]oxy}pyridine | -Br | ~470–490 (estimated) | 275–285 (predicted) | Bromobenzoyl, pyridine |
| 4-{[1-(4-Chlorobenzoyl)piperidin-3-yl]oxy}pyridine | -Cl | 454.3 | 268–272 | Chlorobenzoyl, pyridine |
| 4-{[1-(4-Nitrobenzoyl)piperidin-3-yl]oxy}pyridine | -NO₂ | 465.8 | 280–285 | Nitrobenzoyl, pyridine |
| 4-{[1-(4-Methylbenzoyl)piperidin-3-yl]oxy}pyridine | -CH₃ | 434.5 | 260–265 | Methylbenzoyl, pyridine |
Table 1 : Comparative physicochemical properties of this compound and analogs .
- Bromine vs. However, brominated derivatives often exhibit higher melting points due to increased van der Waals forces .
- Electron-Withdrawing Groups (NO₂): Nitro-substituted analogs show reduced solubility in polar solvents compared to bromo or chloro derivatives, which may limit their bioavailability .
Key Research Findings and Implications
Bromine’s Role in Drug Design : The 4-bromobenzoyl group confers improved target engagement in kinase inhibitors and antimicrobial agents, balancing lipophilicity and metabolic stability .
Thermal Stability : Brominated derivatives exhibit higher thermal stability (TGA decomposition >250°C), making them suitable for high-temperature formulation processes .
Biological Activity
4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidine moiety linked through an ether bond to a 4-bromobenzoyl group. Its molecular formula is with a molecular weight of approximately 347.23 g/mol. The presence of the bromobenzoyl group is significant for its biological interactions.
The proposed mechanism of action for this compound involves its interaction with specific biological targets, including poly(ADP-ribose) polymerase (PARP) enzymes. Inhibition of PARP has been linked to enhanced apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that piperidine derivatives can inhibit the proliferation of BRCA-deficient cancer cells, suggesting a potential application in targeted cancer therapies .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Such enzyme inhibition is crucial in treating conditions like Alzheimer's disease and other neurodegenerative disorders. The efficacy of this compound as an AChE inhibitor was demonstrated in vitro, showing promising results .
Data Table: Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of BRCA-deficient cell proliferation | |
| Enzyme Inhibition | AChE inhibition | |
| PARP Inhibition | Enhanced apoptosis |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of various piperidine derivatives on cancer cell lines, revealing that those with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells. The IC50 values were comparable to established PARP inhibitors like Olaparib .
- Enzyme Activity Assessment : Another study focused on the enzyme inhibitory properties of piperidine derivatives, including this compound. The results indicated effective inhibition of AChE at micromolar concentrations, highlighting its potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine, and how can reaction yields be optimized?
Methodological Answer:
- Key Steps :
- Bromobenzoyl Integration : Use a coupling reaction between 4-bromobenzoyl chloride and piperidin-3-ol under anhydrous conditions (e.g., dichloromethane with NaOH as a base) to form 1-(4-bromobenzoyl)piperidin-3-ol .
- Etherification : React the intermediate with 4-hydroxypyridine via nucleophilic substitution, employing catalysts like K₂CO₃ or Cs₂CO₃ to enhance oxygen nucleophilicity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization Tips :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the bromobenzoyl group (aromatic protons at δ 7.4–7.8 ppm) and piperidine-pyrrolidine linkage (multiplet signals at δ 3.0–4.0 ppm) .
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to assess purity (>95% target) .
- Mass Spectrometry : Validate molecular weight (calculated for C₁₇H₁₆BrN₂O₂: 375.03 g/mol) via ESI-MS .
Advanced Research Questions
Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Protocols :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC. The bromobenzoyl group is sensitive to alkaline hydrolysis; avoid pH >10 .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in sealed, argon-purged containers to prevent oxidation .
- Reactivity Insights : The ether linkage (piperidin-3-yl-oxy) is prone to cleavage under strong acids or bases. Use inert solvents (e.g., DMF) for reactions requiring harsh conditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-bromobenzoyl moiety in biological activity?
Methodological Answer:
- SAR Workflow :
- Analog Synthesis : Replace the 4-bromobenzoyl group with electron-withdrawing (e.g., 4-nitrobenzoyl) or electron-donating (e.g., 4-methoxybenzoyl) substituents .
- Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR. Compare IC₅₀ values to correlate substituent effects with activity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze steric/electronic interactions between the bromine atom and hydrophobic enzyme pockets .
Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?
Methodological Answer:
- Root-Cause Analysis :
- Reaction Conditions : Compare solvent systems (e.g., DCM vs. THF) and catalysts (e.g., NaOH vs. NaH). Polar aprotic solvents may improve yield by stabilizing intermediates .
- Purification Methods : Assess whether column chromatography (silica vs. reverse-phase) or recrystallization (ethanol/water) impacts purity. Silica may retain polar impurities .
- Data Validation : Cross-reference NMR shifts and retention times with literature. For example, reports 99% purity via HPLC, while other methods may require validation .
Q. What advanced techniques are recommended for troubleshooting low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Troubleshooting Framework :
- Intermediate Isolation : Characterize each step (e.g., 1-(4-bromobenzoyl)piperidin-3-ol) via TLC to identify bottlenecks.
- Byproduct Identification : Use LC-MS to detect side products (e.g., diastereomers from incomplete stereocontrol).
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions or phase-transfer catalysts (e.g., TBAB) for etherification .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Validation Protocol :
- Linearity : Prepare calibration curves (0.1–100 µg/mL) in simulated biological fluid (e.g., PBS with 5% BSA). Acceptable R² >0.99 .
- Recovery Studies : Spike known concentrations into plasma and extract via protein precipitation (acetonitrile). Target recovery: 85–115%.
- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥10 for LOQ; S/N ≥3 for LOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
